2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-4-methylpyrimidine
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Overview
Description
2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-fluoro-4-methoxyphenyl group and a 4-methylpyrimidine moiety. Piperazine derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-4-methylpyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 1,4-dibromobutane with piperazine in the presence of a base such as potassium carbonate.
Substitution with 3-Fluoro-4-methoxybenzyl Chloride: The piperazine intermediate is then reacted with 3-fluoro-4-methoxybenzyl chloride in the presence of a base like sodium hydride to form the desired substituted piperazine.
Coupling with 4-Methylpyrimidine: Finally, the substituted piperazine is coupled with 4-methylpyrimidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-4-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-4-methylpyrimidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- para-Methoxyphenylpiperazine
Uniqueness
2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-fluoro-4-methoxyphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H21FN4O |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-4-methylpyrimidine |
InChI |
InChI=1S/C17H21FN4O/c1-13-5-6-19-17(20-13)22-9-7-21(8-10-22)12-14-3-4-16(23-2)15(18)11-14/h3-6,11H,7-10,12H2,1-2H3 |
InChI Key |
NMUCTBNFFSYSQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)F |
Origin of Product |
United States |
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